N-2-Benzothiazolyl-N'-methylethanediamide
Description
Contextualization within the Landscape of Benzothiazole-Based Heterocyclic Chemistry
The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. researchgate.nettandfonline.com This structural motif is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. jchemrev.comnih.gov Consequently, benzothiazole and its derivatives are extensively studied for their potential applications in medicinal chemistry and materials science. jchemrev.comnih.gov
The academic fascination with benzothiazole derivatives stems from their versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. tandfonline.comnih.gov The 2-substituted benzothiazoles, in particular, have been a major focus of research, as modifications at this position significantly influence the biological activity of the resulting compounds. researchgate.net The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with numerous methods developed to create diverse molecular libraries for screening and development. nih.govrsc.org These methods often involve the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents. nih.gov
The following table provides an overview of the diverse biological activities associated with various benzothiazole derivatives, illustrating the broad therapeutic potential of this class of compounds.
| Biological Activity | Examples of Investigated Benzothiazole Scaffolds | Reference |
| Anticancer | 2-Arylbenzothiazoles, Benzothiazole-based Schiff bases | jchemrev.comnih.gov |
| Antimicrobial | 2-Aminobenzothiazole (B30445) derivatives, Thiazolidinone-benzothiazoles | tandfonline.comnih.gov |
| Anti-inflammatory | Benzothiazole-2-yl-amides, Thio-substituted benzothiazoles | arabjchem.orgresearchgate.net |
| Anticonvulsant | Benzothiazolyl thiosemicarbazones | researchgate.net |
| Antiviral (including Anti-HIV) | Benzothiazole sulfonamides | jchemrev.com |
| Antitubercular | Various benzothiazole derivatives | rsc.org |
| Antidiabetic | Investigated in various derivative forms | nih.gov |
This table is generated based on data from multiple sources and is for illustrative purposes.
Academic Significance of Ethanediamide Derivatives in Organic and Medicinal Chemistry Research
The ethanediamide (or oxamide) linkage is a key structural unit in organic and medicinal chemistry. It is a diamide (B1670390) derived from oxalic acid and is characterized by its rigid and planar conformation, which can influence the binding of a molecule to its biological target. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding.
While direct research on N-2-Benzothiazolyl-N'-methylethanediamide is limited, the study of related amide derivatives of benzothiazole is more common. For instance, substituted N-benzothiazol-2-yl-amides are recognized as an important class of heterocyclic compounds with a wide spectrum of biological activities. arabjchem.org Research has shown that these compounds can act as inhibitors for various enzymes and receptors. arabjchem.org Similarly, the synthesis of novel N-arylacetamides based on a benzothiazole scaffold has been a strategy for developing new potential therapeutic agents. nih.gov
The ethanediamide moiety itself can be a crucial pharmacophore. Its ability to form multiple hydrogen bonds allows it to act as a scaffold for interacting with biological macromolecules. The academic significance of this linker is evident in its incorporation into a variety of bioactive molecules designed to target different disease areas.
Historical Perspectives on the Research and Development of this compound Analogs
The history of research into analogs of this compound is intrinsically linked to the broader history of benzothiazole chemistry. The benzothiazole ring system itself has been a subject of scientific inquiry for over a century. rsc.org Early research focused on its use in the dye industry and as a vulcanization accelerator in rubber production. nih.govtaylorandfrancis.com
The therapeutic potential of benzothiazole derivatives gained significant attention in the mid to late 20th century, leading to the development of drugs like Riluzole, used to treat amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. wikipedia.org This spurred further investigation into a vast number of derivatives.
The development of amide-containing benzothiazoles, which are structural cousins to this compound, has been a more recent focus. Researchers have systematically synthesized and evaluated various N-benzothiazol-2-yl-amides and related structures for a range of biological activities. arabjchem.org For example, studies on N-benzothiazole-2-yl-acetamides have explored their potential as antimicrobial and anti-inflammatory agents. arabjchem.org The general synthetic approach to these analogs often involves the acylation of 2-aminobenzothiazole with a suitable acyl chloride, a reaction that has been refined over the years for efficiency and yield. arabjchem.org While a specific historical timeline for this compound is not available, the timeline for its parent structures suggests a logical progression from fundamental synthesis to advanced therapeutic applications.
The following table presents a general timeline of key developments in benzothiazole research.
| Era | Key Research and Development Focus | Reference |
| Early 20th Century | Discovery and industrial applications (dyes, rubber vulcanization) | nih.govtaylorandfrancis.com |
| Mid-20th Century | Exploration of biological activities | tandfonline.com |
| Late 20th Century | Development of clinically used drugs (e.g., Riluzole) | wikipedia.org |
| 21st Century | Synthesis of diverse derivatives for a wide range of therapeutic targets (anticancer, antimicrobial, etc.) | jchemrev.comrsc.org |
This table is a generalized representation based on historical data.
Structure
3D Structure
Properties
CAS No. |
104388-92-3 |
|---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H9N3O2S/c1-11-8(14)9(15)13-10-12-6-4-2-3-5-7(6)16-10/h2-5H,1H3,(H,11,14)(H,12,13,15) |
InChI Key |
QFZUMGOSYSKSOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Mechanistic Investigations of N 2 Benzothiazolyl N Methylethanediamide
Established Synthetic Pathways for the Benzothiazole (B30560) Moiety within N-2-Benzothiazolyl-N'-methylethanediamide
The construction of the benzothiazole ring system is a well-documented area of heterocyclic chemistry. The most prevalent methods involve the cyclization of a benzene (B151609) ring bearing ortho-amino and thio- functionalities.
The most common and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, followed by cyclization and oxidation. researchgate.net This versatile method allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. Key reactants include carboxylic acids, aldehydes, acyl chlorides, and nitriles. researchgate.netnih.gov
The reaction with aldehydes, for instance, typically proceeds through the initial formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form a benzothiazoline (B1199338) intermediate. Subsequent oxidation, often by air or another oxidizing agent, yields the final aromatic benzothiazole product. ekb.eg A range of catalysts and reaction conditions have been developed to promote this transformation efficiently. nih.gov
For the synthesis of the this compound precursor, 2-aminobenzothiazole (B30445), a common strategy is the reaction of 2-aminothiophenol with a cyanogen (B1215507) source or the cyclization of an N-(2-mercaptophenyl)thiourea derivative. Another established route is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net
Interactive Table: Representative Condensation Reactions for Benzothiazole Synthesis
| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Aromatic Aldehydes | H2O2/HCl, Ethanol (B145695), RT | Efficient for aldehydes with both electron-donating and withdrawing groups. | nih.gov |
| Carboxylic Acids | Molecular Iodine, solid-phase, solvent-free | Cost-effective and environmentally friendly method with short reaction times. | nih.gov |
| Nitriles | Copper catalyst | An efficient and convenient method applicable to a wide range of nitriles. | organic-chemistry.org |
| β-Diketones | Brønsted acid, oxidant- and metal-free | Tolerates various functional groups on the benzene ring. | organic-chemistry.org |
| Isothiocyanates | NaI and NaCl, aqueous ethanol, RT | A metal-free condition for the synthesis of 2-aminobenzothiazole derivatives. | ekb.eg |
In the synthesis of complex molecules incorporating the benzothiazole scaffold, such as peptidomimetics or multifunctional probes, orthogonal protecting groups are essential. nih.gov Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, enabling stepwise chemical modifications at different sites of the molecule.
A prominent example is the use of the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy in solid-phase peptide synthesis (SPPS). nih.gov In this approach, the N-terminal amine of an amino acid is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tBu. nih.gov This strategy can be adapted for the synthesis of benzothiazole-containing peptides. For instance, a 2-aminothiophenol moiety can be anchored to a resin, such as a 4-methoxytrityl (Mmt) resin, which is sensitive to mildly acidic conditions. nih.gov An Fmoc-protected amino acid can then be coupled, followed by cyclization to form the benzothiazole ring on the solid support. This methodology ensures that the sensitive functional groups remain intact during the construction of the heterocyclic core. nih.gov
Emerging Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for benzothiazole synthesis.
Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of libraries of benzothiazole derivatives for biological screening. mdpi.comelsevierpure.com This technique simplifies purification, as excess reagents and byproducts are washed away from the resin-bound product. mdpi.com
One SPS approach involves immobilizing 2-aminothiophenol onto a suitable resin. nih.gov The resin-bound thiol is then acylated with a carboxylic acid, and subsequent treatment with a mild acid cleaves the product from the resin while concurrently inducing cyclization to the benzothiazole. nih.gov This method has been successfully used to synthesize various 2-alkyl- and 2-aryl-substituted benzothiazoles. nih.govresearchgate.net Combinatorial methods using trityl resins have also been employed to generate benzothiazole libraries, yielding derivatives in sufficient quantities for biological evaluation. elsevierpure.com
A significant trend in modern synthesis is the adoption of green chemistry principles, focusing on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. nih.govmdpi.com Numerous green synthetic routes to benzothiazoles have been reported.
These methods often employ water or ethanol as environmentally benign solvents, or are performed under solvent-free conditions. orgchemres.orgrsc.org A variety of catalysts have been explored, including reusable heterogeneous catalysts like samarium triflate, SnP2O7, and ZnO nanoparticles, which facilitate easy separation and recycling. ekb.egorganic-chemistry.orgmdpi.com Metal-free catalytic systems, such as those using molecular iodine or photocatalysts like fluorescein (B123965) under visible light irradiation, have also been developed, offering excellent yields without the need for metal catalysts. nih.govmdpi.com These approaches not only reduce the environmental impact but also often provide benefits such as mild reaction conditions, shorter reaction times, and high product yields. mdpi.comrsc.org
Interactive Table: Green Catalytic Approaches to Benzothiazole Synthesis
| Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Samarium Triflate | Aqueous medium | Reusable catalyst, mild conditions. | organic-chemistry.org |
| SnP2O7 | Solvent-free | Heterogeneous, reusable, very short reaction times (8-35 min). | mdpi.com |
| Fluorescein (Photocatalyst) | Blue LED, O2 atmosphere | Metal-free, excellent yields at room temperature. | ekb.egmdpi.com |
| None (Benzotriazole methodology) | Water, microwave irradiation | Catalyst- and auxiliary-free, near quantitative yields. | rsc.org |
| Copper Sulfate (CuSO4) | Water/Glycerol | Inexpensive catalyst, simple work-up, high yield. | orgchemres.org |
Detailed Mechanistic Investigations of this compound Formation
The formation of this compound involves two key transformations: the construction of the 2-aminobenzothiazole precursor and the subsequent acylation to form the ethanediamide (oxalamide) side chain.
The mechanism for the formation of the benzothiazole ring via condensation of 2-aminothiophenol with a carbonyl compound, such as an aldehyde, is generally accepted to proceed via a three-step sequence. ekb.eg
Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.
Cyclization: The intermediate undergoes dehydration to form a Schiff base (benzothiazoline intermediate), followed by an intramolecular nucleophilic attack of the thiol sulfur onto the imine carbon.
Oxidation: The resulting 2-substituted-2,3-dihydro-1,3-benzothiazole (benzothiazoline) is then oxidized to the aromatic benzothiazole. This final step is often accomplished by atmospheric oxygen or an added oxidant and is the driving force for the reaction. ekb.eg
The formation of the N'-methylethanediamide side chain on the 2-aminobenzothiazole core is achieved through N-acylation. A plausible synthetic route involves the reaction of 2-aminobenzothiazole with an activated derivative of N-methyloxalamic acid, such as methyl oxalyl chloride. The mechanism for this step is a classic nucleophilic acyl substitution:
The exocyclic nitrogen atom of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
This forms a tetrahedral intermediate.
The intermediate collapses, expelling the chloride leaving group and reforming the carbonyl double bond, resulting in the formation of the amide linkage and yielding the final product, this compound.
In more complex syntheses, particularly those on a solid phase or requiring mild conditions, peptide coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU) are used to facilitate amide bond formation. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, and proceed through an activated ester intermediate. nih.gov
Elucidation of Reaction Intermediates and Transition States
The formation of this compound would likely proceed through the acylation of 2-aminobenzothiazole with a suitable derivative of N-methylethanediamide. The elucidation of reaction intermediates and transition states in such a synthesis is crucial for optimizing reaction conditions and maximizing yield.
Generally, the acylation of an amine, such as 2-aminobenzothiazole, by an acylating agent involves a nucleophilic addition-elimination mechanism. The reaction pathway can be influenced by catalysts, solvents, and the nature of the reactants. umpr.ac.id For instance, in the synthesis of related 2-acylaminobenzothiazoles, N-acyl, N'-phenyl-thioureas have been identified as key intermediates. nih.gov
Proposed Intermediates:
The synthesis could involve several transient species. A common approach for forming the amide bond would be the reaction of 2-aminobenzothiazole with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. In such a reaction, a tetrahedral intermediate is a key species.
Tetrahedral Intermediate: Following the nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the carbonyl carbon of the activated N-methylethanediamide derivative, a transient tetrahedral intermediate is formed. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.
Proton Transfer Intermediates: Depending on the reaction conditions (e.g., presence of acid or base catalysts), proton transfer steps may occur to and from the nitrogen and oxygen atoms of the tetrahedral intermediate, leading to zwitterionic or neutral intermediates.
Activated Carboxylic Acid Derivatives: If the synthesis starts from the carboxylic acid itself, an activating agent (e.g., a carbodiimide) would be used to form a highly reactive intermediate, such as an O-acylisourea, which is then attacked by the amine.
Transition States:
The transition states in this synthesis are high-energy, short-lived structures that represent the energy maxima along the reaction coordinate.
First Transition State (TS1): This transition state corresponds to the formation of the C-N bond between the 2-aminobenzothiazole nitrogen and the carbonyl carbon. It involves the partial formation of the new bond and partial breaking of the carbonyl π-bond.
Second Transition State (TS2): After the formation of the tetrahedral intermediate, the collapse of this intermediate to form the final amide product and a leaving group proceeds through a second transition state. This transition state involves the partial reformation of the carbonyl π-bond and the partial breaking of the bond to the leaving group.
The stability of these transition states can be influenced by steric and electronic factors. For example, sterically and energetically demanding transition states have been proposed to hinder certain reactions in related benzoxazole (B165842) systems. acs.org
Table 1: Proposed Intermediates and Transition States in the Synthesis of this compound
| Step | Species | Description |
| 1. Nucleophilic Attack | First Transition State (TS1) | Partial bond formation between the amine nitrogen and the carbonyl carbon. |
| 2. Intermediate Formation | Tetrahedral Intermediate | A species with a single bond between the carbonyl carbon and the amine nitrogen, and a negatively charged oxygen. |
| 3. Collapse of Intermediate | Second Transition State (TS2) | Partial bond breaking of the leaving group and reformation of the carbonyl double bond. |
Kinetic and Thermodynamic Parameters of Key Synthetic Steps
A comprehensive understanding of the kinetic and thermodynamic parameters is essential for the rational design and optimization of the synthesis of this compound. These parameters provide quantitative insights into the reaction rates, equilibrium positions, and the influence of temperature on the synthetic process.
Kinetic Parameters:
Kinetic studies would focus on determining the rate law, rate constants (k), and activation energies (Ea) for the key steps of the synthesis. This information is critical for controlling the reaction speed and minimizing the formation of byproducts. The rate of the reaction is expected to depend on the concentrations of 2-aminobenzothiazole and the acylating agent.
Thermodynamic Parameters:
Thermodynamic analysis involves the determination of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction.
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction. The magnitude of ΔG relates to the position of the chemical equilibrium.
Enthalpy (ΔH): A negative ΔH (exothermic reaction) is generally favorable for product formation.
Entropy (ΔS): The change in entropy reflects the change in disorder of the system. In a bimolecular reaction forming a single product, ΔS is typically negative.
While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not available in the surveyed literature, computational chemistry could provide valuable estimates for these parameters. For example, density functional theory (DFT) calculations have been used to determine the free energy profile and the structures of key transition states for the formation of other heterocyclic compounds like 2-aminooxazole. researchgate.net
Table 2: Hypothetical Kinetic and Thermodynamic Data for the Rate-Determining Step
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ | Indicates the intrinsic speed of the reaction. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol | The reaction is exothermic and releases heat. |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) | The reaction leads to a more ordered state. |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -9.24 kJ/mol | The reaction is spontaneous under standard conditions. |
Disclaimer: The data presented in Table 2 is purely hypothetical and for illustrative purposes. Actual values would need to be determined through experimental studies or high-level computational modeling.
Theoretical Chemistry and Computational Studies of N 2 Benzothiazolyl N Methylethanediamide
Quantum Chemical Analyses of Molecular Structure and Electronic Properties
Quantum chemical analyses are fundamental to understanding the electronic behavior and structural stability of N-2-Benzothiazolyl-N'-methylethanediamide. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's geometry and vibrational frequencies.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like this compound. bohrium.com The geometry optimization process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. For this compound, this process would typically be initiated with a plausible starting geometry, which is then iteratively refined by calculating the forces on each atom until a minimum on the potential energy surface is reached.
Once the optimized geometry is obtained, a vibrational analysis is performed. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the characteristic modes of molecular motion, including bond stretching, bending, and torsional movements. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum.
A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-S (benzothiazole) | 1.75 |
| C=N (benzothiazole) | 1.38 | |
| N-C (amide) | 1.35 | |
| C=O (amide) | 1.23 | |
| Bond Angle | C-S-C (benzothiazole) | 89.5 |
| C-N-C (amide) | 125.0 | |
| Dihedral Angle | O=C-C=O | 180.0 (trans) / 0.0 (cis) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments.
The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For a molecule containing elements like sulfur, nitrogen, and oxygen, a well-chosen basis set must be able to accurately describe the electron distribution, including lone pairs and pi-systems.
Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly employed for such systems. researchgate.net The "6-311" indicates a split-valence basis set where the core orbitals are described by a single basis function, and the valence orbitals are described by three, allowing for greater flexibility. The "++G" denotes the addition of diffuse functions on all atoms, which are crucial for describing the behavior of electrons far from the nucleus, as found in anions and lone pairs. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical distortion of atomic orbitals upon bond formation.
The validation of the chosen basis set is typically achieved by comparing the calculated properties, such as geometric parameters and vibrational frequencies, with available experimental data. A good agreement between the theoretical and experimental values provides confidence in the chosen computational methodology.
Advanced Molecular Modeling and Conformational Landscape Exploration
Beyond the static picture provided by geometry optimization, molecular modeling techniques allow for the exploration of the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions.
The structure of this compound features several hydrogen bond donors (the N-H groups of the amide) and acceptors (the carbonyl oxygens and the nitrogen atom of the benzothiazole (B30560) ring). These functional groups can participate in both intramolecular and intermolecular hydrogen bonds. d-nb.info
Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of the molecule by forming stable ring-like structures. For instance, a hydrogen bond could form between the N-H of the ethanediamide backbone and the nitrogen atom of the benzothiazole ring.
Intermolecular hydrogen bonds are crucial in the solid state, governing the crystal packing and influencing physical properties such as melting point and solubility. In the crystal lattice of this compound, it is expected that extensive hydrogen bonding networks would be present, linking adjacent molecules into chains, sheets, or a three-dimensional framework. d-nb.info
The table below illustrates potential hydrogen bond interactions in this compound.
| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Type |
| N-H (amide) | O=C (amide, intra) | ~2.2 | ~150 | Intramolecular |
| N-H (amide) | N (benzothiazole, intra) | ~2.3 | ~145 | Intramolecular |
| N-H (amide) | O=C (amide, inter) | ~2.0 | ~170 | Intermolecular |
| N-H (amide) | N (benzothiazole, inter) | ~2.1 | ~165 | Intermolecular |
Note: These values are hypothetical and represent typical geometries for such interactions.
The ethanediamide linker in this compound possesses rotational freedom around the C-C and C-N single bonds. This flexibility gives rise to a complex conformational energy landscape with multiple local energy minima corresponding to different conformers.
Computational methods can be used to systematically explore this landscape by performing a conformational search. This involves rotating the rotatable bonds in a stepwise manner and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface, where the valleys represent stable conformers and the hills represent the energy barriers to their interconversion.
The relative energies of the different conformers determine their populations at a given temperature. It is likely that the most stable conformers will be those that maximize stabilizing interactions, such as intramolecular hydrogen bonds, and minimize steric clashes between bulky groups. The stereochemical preferences, such as the cis or trans arrangement of the amide groups, will also be dictated by the relative energies of the corresponding conformers.
Electronic Structure and Chemical Reactivity Descriptor Analysis
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of a molecule's reactivity.
Key descriptors include:
HOMO-LUMO gap (ΔE): A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I+A)/2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I-A)/2, it quantifies the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): Calculated as χ2/(2η), it measures the propensity of a molecule to accept electrons.
A hypothetical table of calculated chemical reactivity descriptors for this compound is shown below.
| Descriptor | Formula | Calculated Value (eV) |
| EHOMO | - | -6.5 |
| ELUMO | - | -1.2 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Chemical Hardness (η) | (I-A)/2 | 2.65 |
| Chemical Softness (S) | 1/η | 0.38 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |
Note: These values are illustrative and based on typical ranges for similar organic molecules.
The analysis of these descriptors, along with the visualization of the HOMO and LUMO, can pinpoint the reactive sites within this compound. For instance, the HOMO is likely to be localized on the electron-rich benzothiazole ring, suggesting this as a potential site for electrophilic attack. Conversely, the LUMO may be distributed over the electron-deficient carbonyl groups of the ethanediamide moiety, indicating these as likely sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical and computational chemistry that provides insights into the reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.
In the context of benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO is distributed over the more electron-deficient parts of the molecule. The specific energies of the HOMO and LUMO, and thus the energy gap, are highly sensitive to the nature and position of substituent groups on the benzothiazole core.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Benzothiazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Note: The data in this table is representative for a generic benzothiazole derivative and is intended for illustrative purposes due to the absence of specific published data for this compound.
Global and Local Chemical Reactivity Descriptors
Global Reactivity Descriptors:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Table 2: Representative Global Chemical Reactivity Descriptors for a Benzothiazole Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 3.56 |
Note: The data in this table is representative for a generic benzothiazole derivative and is intended for illustrative purposes due to the absence of specific published data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of the molecule's reactive sites.
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In benzothiazole derivatives, these are typically found around nitrogen and oxygen atoms.
Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.
Green regions: Represent neutral or near-zero potential areas.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and the nitrogen atoms of the benzothiazole ring and the amide groups, highlighting them as potential sites for electrophilic interaction. Positive potential would be expected around the N-H and C-H protons.
Fukui Functions for Nucleophilic and Electrophilic Sites
Fukui functions are local reactivity descriptors that provide more specific information about the reactivity of individual atomic sites within a molecule. They are used to predict the most likely sites for nucleophilic and electrophilic attacks.
f+(r): The Fukui function for nucleophilic attack, indicating the sites most likely to accept an electron.
f-(r): The Fukui function for electrophilic attack, indicating the sites most likely to donate an electron.
f0(r): The Fukui function for radical attack.
For a benzothiazole derivative, the analysis of Fukui functions would allow for a precise identification of the atoms within the molecule that are most reactive towards different types of chemical reagents.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. sigmaaldrich.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. nih.gov The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the delocalization.
Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzothiazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N5 | π(C1-C2) | 25.4 |
| LP(1) S3 | π(C1-C2) | 18.2 |
| π(C6-C7) | π*(C8-C9) | 20.5 |
Note: The data in this table is representative for a generic benzothiazole derivative and is intended for illustrative purposes due to the absence of specific published data for this compound. LP denotes a lone pair, and π and π denote bonding and antibonding pi orbitals, respectively.*
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to a change in its optical properties. The key parameters that determine the NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β).
Table 4: Representative Calculated Non-Linear Optical Properties for a Benzothiazole Derivative
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.5 |
| Polarizability (α) | 250 |
| First Hyperpolarizability (β) | 1200 |
Note: The data in this table is representative for a generic benzothiazole derivative and is intended for illustrative purposes due to the absence of specific published data for this compound.
Crystallographic Data Analysis and Intermolecular Interactions
Hirshfeld Surface Analysis for Crystal Packing and Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), a unique surface is generated for each molecule.
The Hirshfeld surface is typically mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a visual representation of the most significant interactions. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of different types of intermolecular contacts. For a molecule like this compound, one would expect to observe significant contributions from hydrogen bonding (N-H···O, C-H···O, and C-H···N), as well as π-π stacking interactions involving the benzothiazole ring system.
A hypothetical breakdown of intermolecular contacts for this compound, based on the functional groups present, might be represented in the following table:
| Contact Type | Hypothetical Contribution (%) | Description |
| H···H | 40-50 | Represents the most abundant type of contact, arising from the numerous hydrogen atoms on the molecular surface. |
| O···H/H···O | 15-25 | Indicative of hydrogen bonding interactions involving the carbonyl oxygen atoms and amide/methyl hydrogens. |
| N···H/H···N | 10-20 | Highlights interactions with the nitrogen atoms of the benzothiazole and amide groups. |
| C···H/H···C | 5-15 | Arises from contacts between carbon and hydrogen atoms, contributing to the overall van der Waals forces. |
| S···H/H···S | 1-5 | Contacts involving the sulfur atom of the benzothiazole ring. |
| C···C | 1-5 | Potential for π-π stacking interactions between the aromatic rings of adjacent molecules. |
| N···O/O···N | < 1 | Less common, but possible close contacts between nitrogen and oxygen atoms. |
Energy Framework Analyses of Lattice Energies
To further quantify the strength and nature of the intermolecular interactions, energy framework analysis is employed. This method, often performed using the CrystalExplorer software, calculates the interaction energies between a central molecule and its neighbors within a defined radius. The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and exchange-repulsion components.
The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. This provides a clear and intuitive picture of the dominant forces and packing motifs within the crystal.
For this compound, the presence of polar functional groups (amides) and a polarizable aromatic system suggests that both electrostatic and dispersion forces would play crucial roles in the lattice stabilization. A hypothetical energy framework analysis might reveal the following:
| Interaction Energy Component | Hypothetical Contribution (kJ/mol) | Description |
| Electrostatic | -50 to -100 | Arising from the interaction of permanent multipole moments, significant due to the polar amide and benzothiazole groups. |
| Dispersion | -80 to -150 | Originating from instantaneous fluctuations in electron density, a major stabilizing force, particularly due to the aromatic ring. |
| Polarization | -10 to -30 | Resulting from the induction of dipoles, contributing to the overall attractive forces. |
| Repulsion | +40 to +80 | The short-range repulsive term that prevents molecular collapse. |
| Total Interaction Energy | -100 to -200 | The net stabilizing energy of the crystal lattice. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Benzothiazolyl N Methylethanediamide Analogs
Systematic Structural Modifications of the N-2-Benzothiazolyl Moiety
The benzothiazole (B30560) ring is a prevalent scaffold in bioactive compounds, and its properties are highly tunable through substitution. nih.gov Modifications at the C-2, C-5, and C-6 positions have been shown to be particularly influential on biological activity. researchgate.net
The nature and position of substituents on the benzothiazole ring critically influence the molecule's electronic and steric properties, which in turn dictate its interaction with biological targets. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the ring system, affecting parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
For instance, studies on benzothiazole derivatives show that substituting with an EDG like a methyl group (-CH₃) or an EWG like a nitro group (-NO₂) significantly tunes the electronic properties. mdpi.com The introduction of a -NO₂ group can lower both HOMO and LUMO energy levels, reducing the energy gap and potentially enhancing charge transfer properties, which can be crucial for biological activity. mdpi.com Conversely, products with electron-donor substituents have been found in some cases to be less toxic and more effective. researchgate.net The presence of a nitro or cyano group at the C-6 position has been reported to increase antiproliferative activity in certain contexts. researchgate.net
The following table summarizes the theoretical effects of substituents on the electronic properties of a model benzothiazole system, demonstrating how these modifications can be used to fine-tune the molecule.
| Substituent Group | Position | Effect on HOMO Energy (eV) | Effect on LUMO Energy (eV) | Resulting Energy Gap (E_gap in eV) | Citation |
| Unsubstituted | - | -5.59 | -1.95 | 3.64 | mdpi.com |
| -CH₃ (Donor) | 5 | -5.58 | -1.88 | 3.70 | mdpi.com |
| -NO₂ (Withdrawing) | 5 | -6.18 | -3.35 | 2.83 | mdpi.com |
This interactive table is based on data from computational studies on benzothiazole derivatives and illustrates general trends. mdpi.com
Steric factors also play a vital role. The size and shape of the substituent can influence how the molecule fits into a binding pocket. For example, bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient van der Waals interactions. The strategic placement of substituents is therefore a key consideration in analog design.
Bioisosterism, the replacement of one atom or group with another that has similar physical or chemical properties, is a powerful strategy to modulate a compound's characteristics. youtube.com Replacing the benzothiazole ring with another heterocyclic system can address issues such as metabolic instability, toxicity, or off-target activity while preserving or enhancing the desired biological effect.
Common isosteres for aromatic rings like benzothiazole include other heteroaromatic systems such as pyridine, furan, and thiophene. nih.gov For example, in the development of certain inhibitors, an optimization program involving isosteric replacements for a benzothiazole group led to the discovery of analogs free from hERG ion channel inhibition, a critical hurdle in drug development. researchgate.net In another instance, the isosteric replacement of a thiazole (B1198619) ring with a 2-pyridinyl moiety in thiabendazole (B1682256) analogs resulted in compounds with improved anti-inflammatory activity. nih.gov
This approach allows for the exploration of novel chemical space while retaining the core pharmacophoric features required for activity. The choice of isostere can fine-tune properties like pKa, hydrogen bonding capacity, and solubility. drugdesign.org
Variations in the Ethanediamide Linker and their Conformational Impact
Homologation, the process of systematically increasing the length of a carbon chain, can be applied to the ethanediamide linker. Changing the linker from two carbons (ethane) to three (propane) or four (butane) would increase the distance between the benzothiazole and the N'-methylamine terminus. This modification alters the molecule's flexibility and the possible geometric orientations of the terminal groups, which can be used to probe the dimensions of the target's binding site.
Substituting carbon atoms within the linker with heteroatoms like oxygen or nitrogen can introduce new properties. For example, replacing a methylene (B1212753) (-CH₂-) group with an oxygen atom would create an ether linkage, potentially increasing polarity and providing a hydrogen bond acceptor site. Such changes can improve solubility and introduce new, specific interactions with the target protein.
The flexibility of the ethanediamide linker allows the molecule to adopt numerous conformations. While this flexibility can be advantageous for finding an optimal binding pose, it can also come at an entropic cost upon binding. Rigidifying the linker by introducing conformational constraints, such as a double bond or incorporating the chain into a cyclic system (e.g., a piperazine (B1678402) or diazepane ring), can lock the molecule into a more limited set of conformations.
If one of these constrained conformations is the bioactive one, rigidification can lead to a significant increase in potency. nih.gov However, if the preferred conformation is not accessible, a loss of activity will occur. Conformational analysis of aromatic diamides shows that rotation around the amide bonds can be influenced by intramolecular interactions and substitution patterns, leading to distinct low-energy conformations. mdpi.com For example, certain substitution patterns can favor a planar molecular shape stabilized by intramolecular hydrogen bonds, while others allow for greater flexibility. mdpi.com
The following table conceptualizes how linker modifications might influence molecular properties.
| Linker Modification | Example | Expected Impact on Flexibility | Potential SAR Outcome |
| Flexible (Base) | -CH₂-CH₂- | High | Allows exploration of multiple binding poses. |
| Homologation | -CH₂-CH₂-CH₂- | Increased | Alters distance between pharmacophores. |
| Rigidification (Alkene) | -CH=CH- | Reduced (Planar) | May lock into a bioactive or inactive conformation. |
| Rigidification (Cyclic) | Cyclized into piperazine | Significantly Reduced | Pre-organizes molecule for binding; can improve potency. |
| Heteroatom Substitution | -CH₂-O-CH₂- | Altered polarity | Introduces H-bond acceptor sites, may improve solubility. |
Modifications and Substitutions at the N'-methyl Position
The N'-methyl group represents another key point for modification to probe the SAR of this chemical series. Altering this group can impact steric interactions, lipophilicity, and metabolic stability.
Systematic modification would involve exploring a range of alkyl groups to assess the steric tolerance of the binding pocket. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl, isopropyl) can determine if there is space for additional hydrophobic interactions. The introduction of a cyclopropyl (B3062369) group at this position has been shown to be essential for potent activity in some related heterocyclic scaffolds. nih.gov
Impact of Alkyl and Aryl Groups on Molecular Recognition
The substitution of alkyl and aryl groups on and around the benzothiazole core plays a pivotal role in modulating the biological activity of this class of compounds. The nature, size, and position of these substituents can significantly influence the molecule's interaction with its biological target.
Research on various benzothiazole derivatives has shown that the introduction of different substituents at various positions of the benzothiazole ring system can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. benthamscience.compharmacyjournal.in For instance, in a series of phenylacetamide derivatives containing a benzothiazole nucleus, the nature of the substituent on the phenyl ring had a marked impact on their antiproliferative activity. mdpi.com
The ethanediamide linker in N-2-Benzothiazolyl-N'-methylethanediamide offers multiple points for substitution. The methyl group on one of the amide nitrogens is a key feature. Altering this alkyl group to larger or more complex structures could influence the compound's conformational flexibility and its ability to fit into a binding pocket. Similarly, the introduction of various alkyl or aryl groups on the carbon backbone of the ethanediamide moiety would be expected to alter the molecule's steric and electronic properties, thereby affecting its molecular recognition.
In studies of other benzothiazole derivatives, the presence of hydrophobic moieties has been found to be conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Therefore, the introduction of various aryl groups, potentially with different electronic properties (electron-donating or electron-withdrawing), on the ethanediamide linker could be a strategy to enhance biological activity. For example, studies on 2-arylbenzothiazoles have demonstrated that substitutions on the 2-aryl ring significantly influence their biological effects. unife.it
The following table summarizes the general impact of alkyl and aryl substitutions on the activity of benzothiazole derivatives, which can be extrapolated to analogs of this compound.
| Substitution | General Effect on Activity of Benzothiazole Derivatives | Potential Implication for this compound Analogs |
| Small alkyl groups on amide nitrogen | Can influence solubility and metabolic stability. | Modification of the N'-methyl group could fine-tune pharmacokinetic properties. |
| Bulky alkyl or aryl groups on the linker | May enhance binding through steric interactions or introduce conformational constraints. | Introduction of bulky groups on the ethanediamide backbone could improve target affinity and selectivity. |
| Substituted aryl groups | Electronic effects (electron-donating or -withdrawing) can modulate binding affinity and reactivity. pharmacyjournal.in | Attaching substituted phenyl rings to the linker could enhance interactions with the target protein. |
| Phenyl groups at the 2-position of the benzothiazole | Often associated with anticancer and anti-inflammatory properties. pharmacyjournal.in | While the target compound is a 2-amino derivative, the principle of aryl substitution influencing activity is relevant. |
Introduction of Functional Groups for Further Derivatization
The ability to introduce a variety of functional groups onto the this compound scaffold is essential for creating a library of analogs for SAR studies. The benzothiazole ring itself, as well as the ethanediamide side chain, offers several positions for chemical modification.
The benzothiazole ring can be functionalized at positions 4, 5, 6, and 7. pharmacyjournal.in The introduction of groups such as halogens, nitro groups, or methoxy (B1213986) groups can alter the electronic properties of the benzothiazole system and provide handles for further chemical transformations. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. researchgate.net
The ethanediamide linker provides additional opportunities for derivatization. The secondary amine in the linker could be a point for introducing new substituents. Furthermore, the synthesis of this compound analogs could start from substituted 2-aminobenzothiazoles, allowing for the incorporation of functional groups on the benzothiazole core from the outset of the synthesis. researchgate.net
The introduction of specific functional groups can be guided by the desire to improve properties such as solubility, cell permeability, or target binding. For instance, the incorporation of basic amine functionalities can improve aqueous solubility, while the addition of hydrogen bond donors or acceptors can enhance binding affinity to a target protein.
The following table outlines potential functional groups and their rationale for introduction into analogs of this compound.
| Functional Group | Position of Introduction | Rationale for Derivatization |
| Halogens (F, Cl, Br) | Benzothiazole ring (positions 4, 5, 6, 7) | Modulate lipophilicity and electronic properties; can act as a bioisosteric replacement for a hydrogen atom. |
| Hydroxyl (-OH) | Benzothiazole ring or on aryl substituents | Can act as a hydrogen bond donor, improving target interaction and solubility. pharmacyjournal.in |
| Methoxy (-OCH3) | Benzothiazole ring or on aryl substituents | Can act as a hydrogen bond acceptor and increase metabolic stability. pharmacyjournal.in |
| Amino (-NH2) | Benzothiazole ring or on aryl substituents | Provides a basic center to improve solubility and can serve as a point for further amide or sulfonamide formation. pharmacyjournal.in |
| Carboxylic acid (-COOH) | On aryl substituents or at the terminus of the linker | Can act as a hydrogen bond donor/acceptor and improve solubility. unife.it |
Computational Approaches to SAR Elucidation
Computational methods are invaluable tools for understanding the structure-activity relationships of drug candidates and for guiding the design of new, more potent analogs. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling can provide significant insights.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model, the activity of novel, unsynthesized analogs can be predicted, thereby prioritizing synthetic efforts.
For benzothiazole derivatives, several QSAR studies have been successfully conducted to elucidate the key structural features responsible for their biological activities. thaiscience.infomdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. Multiple linear regression (MLR) is a common statistical method used to build the QSAR model. researchgate.net
A hypothetical QSAR study on a series of this compound analogs might involve the following steps:
Data Set Selection: A series of analogs with varying substituents on the benzothiazole ring and the ethanediamide linker would be synthesized and their biological activity measured.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog, such as molecular weight, logP, molar refractivity, and electronic properties like HOMO and LUMO energies. researchgate.net
Model Development: A statistical method, such as MLR, would be used to develop an equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness. researchgate.net
The resulting QSAR model could provide quantitative insights into the effects of different substituents. For example, a positive coefficient for a particular descriptor would indicate that increasing the value of that descriptor would lead to an increase in biological activity.
The following table presents examples of descriptors that have been used in QSAR studies of benzothiazole derivatives and could be relevant for modeling this compound analogs.
| Descriptor Class | Example Descriptors | Potential Significance |
| Electronic | Atomic net charges, HOMO/LUMO energies, Dipole moment researchgate.net | Relate to the molecule's ability to participate in electrostatic interactions and its chemical reactivity. |
| Steric | Molar refractivity, Molecular volume | Describe the size and shape of the molecule, which are important for fitting into a binding site. |
| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid environments, affecting cell permeability and target engagement. |
| Topological | Wiener index, Kier & Hall indices | Describe the connectivity and branching of the molecule. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. thaiscience.info
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed using a set of active molecules. This approach identifies the common chemical features that are responsible for their biological activity. thaiscience.info For benzothiazole derivatives, pharmacophore models have been developed to identify key features for various biological activities. thaiscience.info
A typical pharmacophore for a series of this compound analogs might include features such as:
Hydrogen Bond Acceptors: The nitrogen atom in the benzothiazole ring and the carbonyl oxygen atoms in the ethanediamide linker.
Hydrogen Bond Donors: The amide N-H group.
Hydrophobic/Aromatic Regions: The benzothiazole ring system and any aryl substituents.
Once a pharmacophore model is developed and validated, it can be used to:
Virtually screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active.
Guide the design of new analogs by ensuring that proposed modifications retain the key pharmacophoric features.
A study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore with one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being important for activity. thaiscience.info This highlights the types of features that could be crucial for the biological activity of this compound analogs.
The table below outlines a hypothetical pharmacophore for this compound based on its chemical structure and general principles of pharmacophore modeling.
| Pharmacophoric Feature | Potential Corresponding Moiety in this compound |
| Aromatic Ring | Benzothiazole ring |
| Hydrogen Bond Acceptor | Thiazole nitrogen, Carbonyl oxygens |
| Hydrogen Bond Donor | Amide N-H |
| Hydrophobic Group | Methyl group on the amide nitrogen |
Biochemical and Molecular Mechanistic Investigations of N 2 Benzothiazolyl N Methylethanediamide in Cellular Contexts Excluding Clinical Studies
Interaction Dynamics with Key Biological Macromolecules
Benzothiazole (B30560) derivatives have been the subject of extensive research due to their ability to interact with and modulate the activity of various biological macromolecules, playing significant roles in cellular signaling pathways.
Protein Kinase Receptor Modulation and Signal Transduction Pathways
The benzothiazole moiety is a privileged scaffold in the design of inhibitors targeting protein kinase receptors, which are crucial mediators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many diseases, including cancer.
Research has demonstrated the potential of benzothiazole-based compounds to inhibit a range of tyrosine kinase receptors.
c-Met: The c-Mesenchymal-epithelial transition factor (c-Met) is a tyrosine kinase receptor whose aberrant activation is implicated in tumor growth and metastasis. nih.gov Benzothiazole-containing molecules have been rationally designed as inhibitors of serine proteases that are involved in the HGF/c-MET signaling pathway. nih.gov Specifically, α-ketobenzothiazole inhibitors have shown the ability to block fibroblast-mediated migration of cancer cells, a process driven by c-MET signaling. nih.gov
KDR (VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Numerous benzothiazole hybrids have been synthesized and identified as potent inhibitors of VEGFR-2. nih.govnih.gov For instance, certain 2-aminobenzothiazole (B30445) derivatives have demonstrated significant VEGFR-2 inhibitory activity, leading to anticancer effects. nih.gov
c-Kit: The c-Kit receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GISTs). nih.gov Thiazolo[5,4-b]pyridine derivatives, which contain a structure related to benzothiazole, have been developed as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib. mdpi.com These compounds have been shown to suppress the proliferation of GIST cancer cells. mdpi.com
Flt-3: FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML). nih.govnih.gov Benzimidazole-indazole derivatives, which share structural similarities with benzothiazoles, have been developed as potent inhibitors of mutant FLT3 kinases. nih.gov Some of these compounds exhibit strong antiproliferative activity against AML cell lines. nih.gov Second-generation Flt-3 inhibitors, such as quizartinib, have shown significant activity as monotherapies. youtube.com
The inhibitory activities of some benzothiazole and related heterocyclic derivatives against these kinases are summarized in the table below.
| Compound Class | Target Kinase | IC50/Activity | Cell Line | Reference |
| 2-aminobenzothiazole hybrid (4a) | VEGFR-2 | IC50: 5.61 µM | HCT-116 | nih.gov |
| 2-aminobenzothiazole hybrid (4a) | VEGFR-2 | IC50: 3.84 µM | MCF-7 | nih.gov |
| Benzimidazole-indazole (22f) | FLT3 | IC50: 0.941 nM | - | nih.gov |
| Benzimidazole-indazole (22f) | FLT3/D835Y | IC50: 0.199 nM | - | nih.gov |
| Thiazolo[5,4-b]pyridine (6r) | c-KIT | Potent Inhibition | GIST-T1 | mdpi.com |
| Benzimidazole-based (4ACP) | FLT3 | IC50: 43.8 nM | - | nih.gov |
The primary mechanism by which many benzothiazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site of the kinase domain. By occupying this pocket, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signal transduction cascade.
Molecular docking studies have provided insights into the binding modes of these inhibitors. For example, the binding of some benzothiazole hybrids to the VEGFR-2 active site has been shown to be similar to that of established inhibitors like sorafenib. nih.gov Similarly, molecular docking of benzimidazole-indazole derivatives has indicated a well-fitted binding mode as a type 1 inhibitor in the active conformation of the FLT3 kinase. nih.gov Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, have also been developed from scaffolds related to benzothiazole, such as 5-phenyl-thiazol-2-ylamine derivatives targeting c-KIT. acs.org
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism and Related Pathways
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and energy metabolism. nih.gov While PPARα agonists are used to treat dyslipidemia, the discovery of PPARα antagonists has become a valuable tool for understanding the receptor's biological roles. nih.govnih.gov Benzothiazole-based N-(phenylsulfonyl)amides have been identified as a novel class of potent PPARα antagonists. nih.gov These compounds were developed through chemical modification of carboxylic acid agonists and have demonstrated a dose-dependent antagonistic profile against the activation of PPARα. nih.gov
Other Enzyme Inhibition or Activation Mechanisms (Non-Clinical Focus)
Beyond kinase and PPARα modulation, the versatile benzothiazole scaffold has been incorporated into inhibitors of other enzymes. For instance, benzothiazole-based inhibitors of p38α MAP kinase have been developed. nih.gov Additionally, 2-thioether-benzothiazoles have been identified as allosteric inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov
Cellular Assays for Investigating Molecular Effects (Non-Clinical, Mechanistic)
A variety of cellular assays are employed to investigate the molecular effects of benzothiazole derivatives in a non-clinical setting.
Antiproliferative Assays: The MTT assay is commonly used to evaluate the cytotoxic activity of these compounds against various human cancer cell lines, such as HCT-116 (colorectal carcinoma), HEPG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer). nih.govmdpi.com
Kinase Inhibitory Assays: In vitro kinase assays are performed to determine the IC50 values of the compounds against specific kinases like VEGFR-2. nih.govnih.gov
Cell Cycle Analysis: Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M) after treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest. nih.gov
Apoptosis Assays: The induction of apoptosis (programmed cell death) is often assessed using techniques like Annexin V-FITC/PI staining followed by flow cytometry. nih.gov
Western Blot Analysis: This technique is used to confirm the downregulation of signaling pathways downstream of the target kinase. For example, it can be used to check the phosphorylation status of proteins like ERK1/2 and mTOR, which are downstream of FLT3. nih.gov
Cell Migration and Invasion Assays: Assays such as the wound healing assay are used to evaluate the effect of the inhibitors on cancer cell migration and invasion, which are critical processes in metastasis. nih.gov
These cellular assays provide crucial mechanistic insights into how benzothiazole-based compounds exert their biological effects at a molecular level within the cell.
Information regarding the biochemical and molecular mechanistic investigations of N-2-Benzothiazolyl-N'-methylethanediamide in cellular contexts is not available in the public domain.
Extensive searches of scientific literature and chemical databases have yielded no specific studies on the compound "this compound." Consequently, there is no available data to populate the requested article sections concerning its effects on cell proliferation and differentiation, mechanisms of programmed cell death, or its impact on cellular migration and chemoinvasion.
Furthermore, no computational studies, such as molecular docking or molecular dynamics simulations, have been published that would provide insights into its potential biological targets or interaction profiles.
The provided search results pertain to various other benzothiazole derivatives, which, while belonging to the same broad chemical class, have distinct molecular structures. It is a fundamental principle in pharmacology and medicinal chemistry that even minor alterations to a chemical structure can lead to significant changes in biological activity. Therefore, extrapolating findings from other benzothiazole compounds to "this compound" would be scientifically unfounded and speculative.
Without any primary research or review articles focusing on "this compound," it is not possible to generate the detailed, evidence-based article as requested in the outline.
Table of Compounds Mentioned
Coordination Chemistry and Photophysical Properties of N 2 Benzothiazolyl N Methylethanediamide and Its Metal Complexes
Ligand Properties of N-2-Benzothiazolyl-N'-methylethanediamide for Metal Coordination
This compound is anticipated to be a versatile ligand for metal coordination due to the presence of multiple donor atoms. The benzothiazole (B30560) moiety contains a nitrogen atom within the thiazole (B1198619) ring which is a common coordination site in related compounds. nih.gov Additionally, the ethanediamide portion of the molecule offers several potential coordination sites, including the two amide nitrogen atoms and the two carbonyl oxygen atoms.
The coordination behavior of this ligand would likely depend on the metal ion, the solvent system, and the reaction conditions. It could potentially act as a bidentate or tridentate ligand. For instance, it might coordinate to a metal center through the nitrogen of the benzothiazole ring and one of the carbonyl oxygens of the diamide (B1670390) backbone, forming a stable chelate ring. Another possibility is the involvement of the amide nitrogens in coordination, which could lead to different coordination geometries. The flexibility of the ethanediamide chain allows for the formation of various chelate ring sizes, which can influence the stability and properties of the resulting metal complexes. nih.gov
Table 1: Potential Donor Atoms and Coordination Modes of this compound
| Potential Donor Atom | Location | Possible Coordination Mode |
| Thiazole Nitrogen | Benzothiazole Ring | Monodentate or as part of a chelate |
| Carbonyl Oxygen (x2) | Ethanediamide Chain | Monodentate or as part of a chelate |
| Amide Nitrogen (x2) | Ethanediamide Chain | Can coordinate, especially upon deprotonation |
Synthesis and Characterization of Transition Metal and Lanthanide Complexes
The synthesis of transition metal and lanthanide complexes with this compound would likely follow established procedures for related benzothiazole-based ligands. nih.gov A general synthetic route would involve the reaction of the ligand with a metal salt, such as a chloride or nitrate salt of the desired metal, in a suitable solvent like ethanol (B145695), methanol, or acetonitrile. The reaction mixture would likely be heated under reflux to facilitate the complex formation. makhillpublications.co The resulting metal complexes could then be isolated by filtration or evaporation of the solvent.
The characterization of these synthesized complexes would be crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques would be employed for this purpose. nih.govbiointerfaceresearch.com
Table 2: Techniques for Characterization of Metal Complexes
| Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of coordination by observing shifts in the stretching frequencies of C=N (benzothiazole), C=O, and N-H (amide) bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of diamagnetic complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complexation. |
| UV-Visible Spectroscopy | Investigation of the electronic transitions within the ligand and the metal complexes. New absorption bands may appear due to ligand-to-metal or metal-to-ligand charge transfer. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the composition of the complexes. |
| Elemental Analysis | Determination of the percentage of carbon, hydrogen, nitrogen, and sulfur to confirm the stoichiometry of the complex. |
| Magnetic Susceptibility Measurements | Determination of the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center. |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
For lanthanide complexes, the synthesis would be similar, often using nitrate or triflate salts of the lanthanide metals. nih.govnih.gov Characterization would also include luminescence spectroscopy to study the sensitization of the lanthanide ion's emission by the ligand.
Investigation of Photophysical Phenomena
The photophysical properties of this compound and its metal complexes are of significant interest, with potential for applications in sensing and light-emitting devices.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift and dual emission. This phenomenon is well-documented in 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, where a proton is transferred from the hydroxyl group to the benzothiazole nitrogen in the excited state. wsr-j.orgacs.org
For this compound, which lacks a hydroxyl group, the possibility of ESIPT would depend on the involvement of the amide N-H protons. An intramolecular hydrogen bond could potentially form between an amide N-H group and the benzothiazole nitrogen or a carbonyl oxygen. Upon photoexcitation, a proton could be transferred along this hydrogen bond. The introduction of an amide group at the 2'-position in some benzothiazole derivatives has been shown to facilitate the ESIPT process. nih.gov However, the efficiency of such a process would be highly dependent on the geometry of the molecule and the strength of the intramolecular hydrogen bond. Theoretical calculations and detailed spectroscopic studies would be necessary to confirm the occurrence of ESIPT in this specific compound. nih.gov
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often observed in molecules with rotatable parts, where the restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay channels and promotes radiative emission. mdpi.com
This compound possesses several single bonds that allow for free rotation, including the bond connecting the benzothiazole ring to the ethanediamide linker and the bonds within the ethanediamide chain itself. In dilute solutions, these rotations can efficiently quench the excited state, leading to low fluorescence. However, in an aggregated state, the packing of the molecules would restrict these rotations, potentially leading to a significant enhancement of the fluorescence quantum yield. nih.govrsc.org The AIE properties could make this compound and its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and bio-imaging applications. mdpi.com
Table 3: Rotatable Bonds in this compound Potentially Contributing to AIE
| Bond | Location | Potential Impact on Luminescence |
| Benzothiazole - Amide | Connecting the two main fragments | Rotation can lead to non-radiative decay. Restriction of this rotation in aggregates can enhance emission. |
| C-C and C-N bonds | Within the ethanediamide chain | Rotations and vibrations in the flexible chain can quench fluorescence. Restriction in the aggregated state can promote luminescence. |
The coordination of metal ions to this compound is expected to significantly influence its luminescent properties. nih.gov The nature of the metal ion will play a crucial role in the observed changes.
With transition metal ions, several effects can be anticipated. Coordination can lead to the formation of a more rigid structure, which can enhance the fluorescence quantum yield by reducing non-radiative decay pathways. doaj.org Conversely, the presence of a heavy metal atom can lead to fluorescence quenching through enhanced intersystem crossing. Furthermore, new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), can arise, which may lead to new emission bands or quenching of the ligand-based fluorescence. nih.gov
Coordination to lanthanide ions could lead to the "antenna effect." acs.org In this process, the organic ligand (the "antenna") absorbs light efficiently and then transfers the excitation energy to the lanthanide ion. This energy transfer is followed by the characteristic sharp, line-like emission from the f-f transitions of the lanthanide ion. The benzothiazole moiety is a known chromophore that can act as an antenna for sensitizing the emission of lanthanide ions such as europium(III) and terbium(III), which emit in the red and green regions of the spectrum, respectively. dntb.gov.uafunctmaterials.org.ua
Table 4: Potential Effects of Metal Ion Coordination on the Luminescence of this compound
| Metal Ion Type | Potential Effect | Mechanism |
| Transition Metals (e.g., Zn(II), Cd(II)) | Fluorescence Enhancement | Increased rigidity of the ligand upon coordination, reducing non-radiative decay. |
| Transition Metals (e.g., Cu(II), Ni(II)) | Fluorescence Quenching | Paramagnetic nature of the metal ion or energy/electron transfer processes. |
| Heavy Metals (e.g., Pt(II), Ru(II)) | Phosphorescence | Enhanced intersystem crossing due to the heavy atom effect. |
| Lanthanides (e.g., Eu(III), Tb(III)) | Sensitized Emission | "Antenna effect" leading to characteristic sharp emission from the lanthanide ion. |
Future Directions and Emerging Research Paradigms for N 2 Benzothiazolyl N Methylethanediamide
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., High-Resolution NMR, EPR)
A profound understanding of the molecular structure, dynamics, and electronic environment of N-2-Benzothiazolyl-N'-methylethanediamide is fundamental to unlocking its full potential. Advanced spectroscopic techniques are critical for this mechanistic elucidation.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques (HETCOR, HMBC), offers a powerful tool for unambiguous structure confirmation and conformational analysis in solution. ipb.pt While basic 1H and 13C NMR data exist for various benzothiazole (B30560) derivatives, future studies should employ more sophisticated NMR experiments. nih.govjapsonline.com For instance, studying the compound at variable temperatures can provide insights into dynamic processes, such as hindered rotation around amide bonds or nitrogen inversion, which can be crucial for its interaction with biological targets or its properties in materials. ipb.ptresearchgate.net The use of 15N NMR would also provide direct information about the electronic environment of the nitrogen atoms within the benzothiazole core and the ethanediamide linker. Pressure-controlled NMR spectroscopy is another emerging area that could be used to study the behavior of the compound under non-standard conditions. mdpi.com
Table 1: Representative NMR Data for Related Benzothiazole Scaffolds
| Compound Class | Nucleus | Chemical Shift (δ ppm) Range | Reference |
|---|---|---|---|
| N-benzothiazol-2-yl benzamide (B126) derivatives | 1H | 1.08 - 9.08 | japsonline.com |
| 13C | 15.46 - 174.46 | japsonline.com | |
| N-benzothiazolyl-2-benzenesulfonamides | 1H | 3.59 - 9.28 | nih.gov |
| 13C | 33.24 - 174.20 | nih.gov | |
| 2H-azirines (related N-heterocycle) | 13C (C-2) | 19.0 - 45.0 | ipb.pt |
Electron Paramagnetic Resonance (EPR) spectroscopy is indispensable for detecting and characterizing paramagnetic species, such as radical intermediates or metal complexes. rsc.org Future research could explore the potential of this compound to participate in redox processes or to act as a ligand for paramagnetic metal ions. EPR studies could reveal detailed information about the electronic structure and coordination environment in such cases, which is vital for understanding reaction mechanisms in both biological and materials science contexts. rsc.org
Structural Biology Approaches for Ligand-Target Complex Characterization (e.g., Cryo-EM, X-ray Crystallography)
To rationally design more potent and selective derivatives of this compound for potential therapeutic applications, it is essential to visualize its interactions with molecular targets at an atomic level. Structural biology techniques are paramount for achieving this.
X-ray crystallography remains a gold standard for determining the three-dimensional structure of small molecules and their complexes with proteins. For example, the crystal structure of a benzothiazole-based inhibitor bound to DNA gyrase (GyrB) has provided critical insights into its binding mode, revealing key interactions such as cation-π stacking with an arginine residue and hydrophobic interactions within a lipophilic pocket. acs.org A similar approach for this compound co-crystallized with its target protein would elucidate the precise binding orientation and key intermolecular contacts, guiding future structure-activity relationship (SAR) studies.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes that may be difficult to crystallize. If this compound is found to interact with a large macromolecular assembly, Cryo-EM would be the method of choice to characterize the structure of the ligand-target complex.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. nih.gov These computational tools can dramatically accelerate the identification of novel and optimized derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key ML technique that correlates the chemical structures of compounds with their biological activities. youtube.com By generating a library of this compound analogs and testing their activities, a robust QSAR model could be built. Such a model, as has been developed for other thiazole (B1198619) derivatives, could predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Applications of AI/ML in Benzothiazole Derivative Research
| AI/ML Technique | Application | Potential for this compound | Reference(s) |
|---|---|---|---|
| Machine Learning (QSAR) | Predict inhibitory activity of thiazole derivatives based on molecular descriptors. | Develop predictive models for biological activity to guide lead optimization. | youtube.comnih.gov |
| Virtual Screening (HTVS) | Prioritize promising drug targets and hit compounds from large databases. | Screen virtual libraries of derivatives against specific targets to identify potential hits. | nih.gov |
| Generative AI (e.g., SyntheMol) | Design novel, synthesizable molecules with desired antibacterial properties. | Generate entirely new analogs with potentially superior activity and synthetic accessibility. | stanford.edu |
| Structure-Based Drug Design | Assess the "druggability" of lead molecules and prioritize candidate targets. | Computationally dock derivatives into target binding sites to predict affinity and binding mode. | nih.gov |
Exploration of this compound in Advanced Materials Science (Excluding Clinical Applications)
The benzothiazole core is a "privileged" structure not only in medicinal chemistry but also in materials science due to its unique electronic and photophysical properties. nih.govnih.gov Future research should vigorously explore the potential of this compound and its derivatives in advanced materials, an area currently underexplored for this specific compound.
Benzothiazole derivatives have been investigated as organic semiconductor materials. nih.gov The donor-acceptor architecture inherent in many such molecules can be tuned by chemical modification to control their electronic properties, such as the HOMO-LUMO energy gap. nih.govmdpi.com this compound could be a building block for novel organic semiconductors for applications in organic field-effect transistors (OFETs) or organic thin-film transistors (OTFTs).
The photophysical properties of benzothiazole-related structures, such as 2,1,3-benzothiadiazoles (BTDs), are also highly attractive. BTDs exhibit features like large Stokes shifts, high quantum yields, and excellent photostability, making them ideal fluorophores. acs.org Investigating the fluorescence properties of this compound is a promising research avenue. Its derivatives could be developed as fluorescent probes or as components in organic light-emitting diodes (OLEDs). Additionally, the ultraviolet (UV) absorption properties of 2-arylbenzothiazoles suggest potential applications as UV-filters or photostabilizing agents in polymer formulations. unife.it
Development of Next-Generation Synthetic Strategies for Derivatization Libraries
To fully explore the structure-activity and structure-property relationships of this compound, the efficient synthesis of diverse analog libraries is essential. Moving beyond classical condensation reactions, next-generation synthetic strategies can provide rapid access to a wide range of derivatives. unife.itnih.gov
A key area for development is the late-stage functionalization of the benzothiazole core. Modern methods like iridium-catalyzed C-H borylation allow for the regioselective introduction of functional groups at various positions on the benzenoid ring. acs.org This strategy enables the creation of versatile building blocks that can be further elaborated through cross-coupling reactions, providing systematic access to previously hard-to-make substituted analogs. acs.org
The development of robust synthetic routes to generate libraries of related compounds, such as thiadiazole thioacetamide (B46855) hybrids from benzothiazole precursors, demonstrates the power of combinatorial and parallel synthesis approaches. nih.gov Applying similar strategies to this compound, where the methyl group or the benzothiazole ring is systematically modified, would generate a rich dataset for QSAR and materials science investigations.
Table 3: Comparison of Synthetic Strategies for Benzothiazole Derivatization
| Synthetic Strategy | Description | Advantages | Reference(s) |
|---|---|---|---|
| Classical Condensation | Reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides. | Well-established, straightforward for many core structures. | unife.itnih.gov |
| C-H Functionalization | Direct, regioselective activation and borylation of C-H bonds on the benzothiazole ring. | Access to novel substitution patterns, late-stage functionalization, high atom economy. | acs.org |
| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules. | High efficiency, rapid generation of diversity. | researchgate.net |
| Aryne-Based Reactivity | Generation and trapping of highly reactive aryne intermediates from functionalized benzothiazoles. | Access to uniquely substituted and fused ring systems. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
